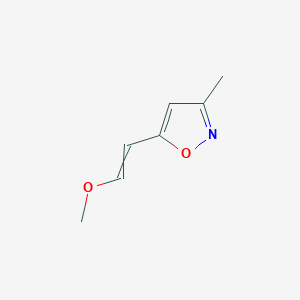
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is an organic compound with a unique structure that includes an oxazole ring substituted with a methoxyethenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of enol ethers, which are prepared by dissolving the starting materials in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling to 0°C. Lithium hexamethyldisilazide (LiHMDS) is added dropwise, followed by the addition of benzaldehyde. The reaction mixture is then allowed to warm to room temperature and quenched with a saturated ammonium chloride solution. The product is extracted and purified using silica gel chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) for cleavage reactions, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acidic cleavage of the ether bond can yield alcohols and alkyl halides .
Scientific Research Applications
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxyethenyl and methyl groups, which can participate in electron-donating or withdrawing interactions .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dimethoxy-4-(2-methoxyethenyl)benzene
- 5-(2-Methoxyvinyl)-7-methyl-1H-indazole
- 5-(2-Methoxyethenyl)-1,3-thiazole
Uniqueness
5-(2-Methoxyethenyl)-3-methyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable in specialized applications and research .
Properties
CAS No. |
64040-63-7 |
|---|---|
Molecular Formula |
C7H9NO2 |
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-(2-methoxyethenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C7H9NO2/c1-6-5-7(10-8-6)3-4-9-2/h3-5H,1-2H3 |
InChI Key |
MCKRKKAMAKOTHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)C=COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





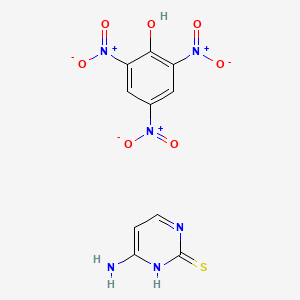
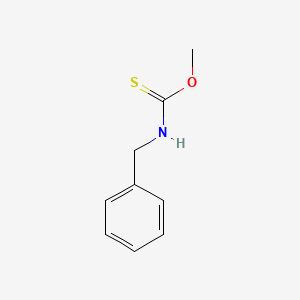
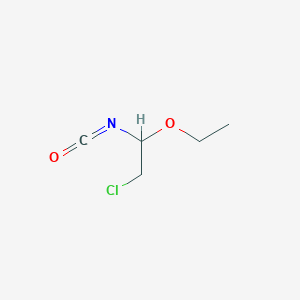
![2-[(2,2-Dichlorocyclopropyl)methyl]-1,3,5-trimethylbenzene](/img/structure/B14491860.png)
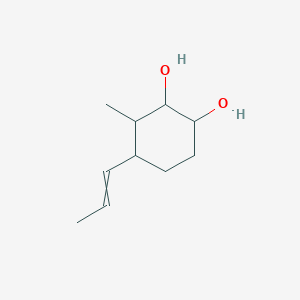
![6-Methyl-2-(prop-1-en-2-yl)spiro[4.5]deca-6,9-dien-8-one](/img/structure/B14491865.png)


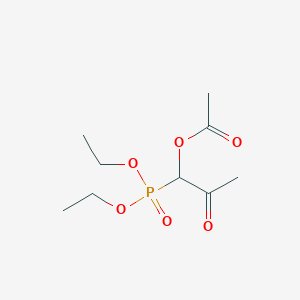
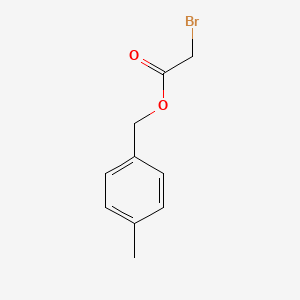
![2-Methoxy-1'-methylspiro[indole-3,3'-pyrrolidine]](/img/structure/B14491906.png)
